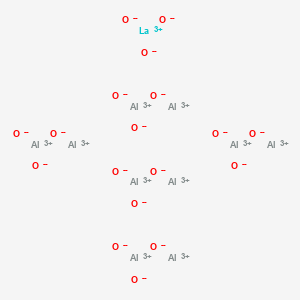
EUROPIUM BORIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Europium boride is a compound of europium and boron, with the chemical formula EuB6. It is a rare earth metal boride that has been the subject of much scientific research due to its unique properties and potential applications in various fields. In
Aplicaciones Científicas De Investigación
Europium boride has been studied extensively for its potential applications in various fields. In materials science, it has been found to have excellent mechanical and thermal properties, making it a promising candidate for high-temperature applications such as thermal barrier coatings and nuclear fuels. In electronics, europium boride has been investigated as a potential material for magnetic data storage due to its magnetic properties. Additionally, it has been studied for its potential use in catalysis and as a hydrogen storage material.
Mecanismo De Acción
The mechanism of action of europium boride is not yet fully understood, but it is believed to involve the interaction of europium and boron atoms in the crystal lattice structure. The unique electronic properties of europium, combined with the high melting point and hardness of boron, give europium boride its unique properties and potential applications.
Biochemical and Physiological Effects:
There is currently limited research on the biochemical and physiological effects of europium boride. However, it has been found to be non-toxic and biocompatible, making it a potential candidate for biomedical applications such as drug delivery and bioimaging.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using europium boride in lab experiments is its unique properties, which can provide insights into the behavior of materials at high temperatures and under extreme conditions. However, its rarity and difficulty in synthesizing can make it challenging to obtain in large quantities, and its high melting point can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on europium boride. One area of interest is its potential use in energy storage and conversion, particularly as a hydrogen storage material. Additionally, further research is needed to fully understand its mechanism of action and potential applications in catalysis and biomedical fields. Finally, the development of new synthesis methods and techniques for working with europium boride could help to overcome some of the challenges associated with its use in lab experiments.
Métodos De Síntesis
Europium boride can be synthesized using several methods, including arc melting, solid-state reaction, and chemical vapor deposition. Arc melting is the most commonly used method, in which europium and boron powders are heated in a vacuum using an electric arc. Solid-state reaction involves heating europium and boron in a sealed container at high temperatures, while chemical vapor deposition involves the reaction of vaporized europium and boron precursors in a vacuum.
Propiedades
Número CAS |
12008-05-8 |
|---|---|
Nombre del producto |
EUROPIUM BORIDE |
Fórmula molecular |
B6Eu |
Peso molecular |
216.83 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Benzo[a]pyrido[1',2':1,2]imidazo[4,5-c]phenazine](/img/structure/B1143916.png)



